molecular formula C18H33NO4 B10838426 (E)-13-Nitrooctadec-12-enoic Acid

(E)-13-Nitrooctadec-12-enoic Acid

Katalognummer: B10838426
Molekulargewicht: 327.5 g/mol
InChI-Schlüssel: PQAOIUQONUIELV-BMRADRMJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-13-Nitrooctadec-12-enoic Acid is a synthetic, long-chain nitro-fatty acid (NO₂-FA) designed for advanced research into electrophilic lipid signaling. This compound features a nitroalkene moiety, which acts as a potent Michael acceptor, enabling reversible post-translational modification of key cysteine and histidine residues in regulatory proteins . This mechanism allows researchers to modulate critical cellular pathways. Its primary research value lies in its multi-target functionality, which is characteristic of this compound class. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway by modifying Keap1, thereby inducing a protective antioxidant response . Concurrently, it can inhibit the pro-inflammatory nuclear factor kappa B (NF-κB) signaling pathway via covalent modification of its p65 and p50 subunits . Studies on nitro-fatty acids have also demonstrated their ability to inhibit enzymes like soluble epoxide hydrolase (sEH) and 5-lipoxygenase (5-LO), which are significant in vascular biology and inflammation research . The strategic placement of the nitro group on carbon 13 is intended to probe structure-activity relationships, as variations in chain length and Michael acceptor position can significantly influence target protein affinity, selectivity, and overall pharmacological potency . Researchers utilize this compound and its analogs in models of cardiovascular disease , neuroinflammation , metabolic syndrome , and cancer to investigate novel therapeutic strategies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C18H33NO4

Molekulargewicht

327.5 g/mol

IUPAC-Name

(E)-13-nitrooctadec-12-enoic acid

InChI

InChI=1S/C18H33NO4/c1-2-3-11-14-17(19(22)23)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21)/b17-15+

InChI-Schlüssel

PQAOIUQONUIELV-BMRADRMJSA-N

Isomerische SMILES

CCCCC/C(=C\CCCCCCCCCCC(=O)O)/[N+](=O)[O-]

Kanonische SMILES

CCCCCC(=CCCCCCCCCCCC(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Design and Mechanism

The Henry-retro-Claisen strategy, first reported in 2010, remains a cornerstone for synthesizing (E)-13-nitrooctadec-12-enoic acid. The process begins with the Henry reaction between a nitroalkane and a cyclooctene-derived aldehyde, forming a nitro alcohol intermediate. Subsequent retro-Claisen fragmentation cleaves the cyclic structure, yielding a linear nitro ester. The final step employs a "buffer-free" enzymatic hydrolysis using lipases to selectively cleave the methyl ester without affecting the nitroalkene moiety.

Key advantages of this method include:

  • High stereoselectivity (≥95% E isomer) due to the rigidity of the cyclic intermediate.

  • Mild enzymatic conditions that prevent decomposition of the acid-sensitive nitroalkene.

Optimization and Yields

StepReagents/ConditionsYield (%)Reference
Henry ReactionNitromethane, KOtBu, THF, 0°C → RT78
Retro-ClaisenAqueous HCl, reflux65
Enzymatic HydrolysisCandida antarctica lipase, pH 7.4, 37°C92

This three-step sequence achieves an overall yield of 47% , surpassing earlier methods that struggled with nitroalkene stability during ester hydrolysis.

Modular One-Pot Synthesis via Henry-Dehydration-Deprotection

Streamlined Approach

A 2021 innovation by Manolikakes et al. introduced a one-pot protocol merging Henry reaction, dehydration, and deprotection steps. The synthesis starts with a prenyl-protected carboxylic acid, which undergoes nitroalkane formation via NaNO₂ treatment. A Henry reaction with a long-chain aldehyde (e.g., tetradecanal) installs the fatty acid backbone, followed by acid-catalyzed dehydration to establish the E-configured nitroalkene. Final TFA-mediated deprotection liberates the carboxylic acid.

Performance Metrics

ParameterValueReference
Reaction Time18–24 h (total for three steps)
StereoselectivityE:Z = 19:1
Overall Yield51% (from prenyl-protected precursor)

This method’s modularity enables rapid access to structural analogs, such as deuterated or alkyne-tagged derivatives, without requiring separate purification steps.

Regiospecific Synthesis via Nitroalkene Metathesis

Strategic Bond Formation

A 2006 study demonstrated the utility of nitroselenylation followed by selenoxide elimination to construct the this compound skeleton. Selenium-directed nitration ensures precise regiocontrol, avoiding mixtures of regioisomers common in radical-based nitration methods.

Critical Comparison with Radical Nitration

FactorNitroselenylationRadical Nitration
Regiochemical Control>98% (single isomer)60–70% (mixed isomers)
Functional Group ToleranceHigh (esters, ethers)Low (sensitive to oxidants)
ScalabilityModerate (gram-scale)Limited (milligram-scale)

While radical nitration using - NO₂ offers a biomimetic route, its lack of regiocontrol limits synthetic utility compared to selenium-mediated strategies.

Challenges in Synthesis and Stability

Nitroalkene Degradation Pathways

The conjugated nitroalkene in this compound is prone to:

  • Retro-Henry reactions under basic conditions, reverting to nitro alcohol precursors.

  • Radical addition with ambient O₂, forming peroxynitrite derivatives.

Stabilization strategies include:

  • Conducting hydrolytic steps under acidic conditions (pH < 3).

  • Storing compounds in argon atmosphere at −80°C.

Purification Considerations

Chromatographic purification on silica gel often leads to partial decomposition (5–15% loss). Alternative methods such as countercurrent chromatography (CCC) reduce degradation, improving recovery rates to >90% .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-13-Nitrooctadec-12-enoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

One of the primary applications of (E)-13-nitrooctadec-12-enoic acid is its role as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. Research indicates that nitrated fatty acids can activate PPARγ-dependent transcription, which plays a crucial role in regulating glucose metabolism, lipid metabolism, and inflammation .

  • Potency : this compound has been shown to activate PPARγ at low concentrations, with an effective concentration (EC50) of approximately 0.62 μM, making it a potent activator compared to other regioisomers .
  • Therapeutic Implications : The activation of PPARγ by this compound suggests potential therapeutic applications in treating metabolic disorders such as insulin resistance and type 2 diabetes .

Anti-inflammatory Properties

Nitro fatty acids, including this compound, exhibit significant anti-inflammatory effects. Studies have demonstrated that these compounds can modulate inflammatory pathways by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway, which is central to the inflammatory response .

  • Mechanism : The electrophilic nature of nitro fatty acids allows them to react with nucleophiles in biological systems, leading to modifications of proteins that can alter their activity and promote anti-inflammatory effects .
  • Case Studies : In murine models, administration of nitro fatty acids resulted in reduced levels of pro-inflammatory cytokines and improved outcomes in conditions such as obesity-related inflammation and pulmonary hypertension .

Metabolic Regulation

Research has indicated that this compound may influence metabolic pathways beyond just PPARγ activation. Its interactions with various biomolecules suggest a broader role in metabolic regulation.

  • Impact on Lipid Metabolism : Studies have shown that nitrated fatty acids can decrease liver triglyceride accumulation and improve lipid profiles in animal models .
  • Potential Applications : These findings highlight the potential for using this compound in developing therapies for non-alcoholic fatty liver disease (NAFLD) and other metabolic syndromes.

Wirkmechanismus

(E)-13-Nitrooctadec-12-enoic Acid exerts its effects primarily through activation of PPARγ. Upon binding to PPARγ, it modulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. The nitro group plays a crucial role in the interaction with PPARγ, enhancing its binding affinity and transcriptional activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights key structural differences between (E)-13-Nitrooctadec-12-enoic Acid and related compounds:

Compound Name Nitro Group Position Double Bond Position Key Functional Groups Molecular Weight (g/mol) Stability Data
This compound 13 12 (E-configuration) Carboxylic acid, nitro 341.5 Stable in polar solvents
(E)-9-Nitrooctadec-9-enoic Acid (Nitro-oleic acid) 9 9 (E-configuration) Carboxylic acid, nitro 341.5 Prone to nitro-reduction
13-Ethoxycarbonyl-16-(1-methylethyl)-17,19-dinoratis-15-ene-4,14-dicarboxylic acid monohydrate N/A 15 Ethoxycarbonyl, dicarboxylic acid ~400* Hydrolytically sensitive

*Estimated based on structural analogs .

Key Observations :

  • Nitro Group Position: The C13 nitro group in this compound distinguishes it from (E)-9-Nitrooctadec-9-enoic Acid, where the nitro group and double bond are conjugated at C7. This positional variance affects electrophilicity and biological signaling properties .
  • Functional Groups : Unlike ethoxycarbonyl-containing analogs (e.g., the compound in ), nitro-fatty acids exhibit stronger electrophilic character, enabling covalent modifications of cellular thiols .

Physicochemical Properties

  • Solubility: this compound is soluble in polar solvents like acetone and methanol, similar to other nitro-fatty acids . In contrast, ethoxycarbonyl derivatives exhibit lower solubility due to increased hydrophobicity .
  • Thermal Stability : Nitro-fatty acids generally decompose at temperatures above 150°C, whereas ethoxycarbonyl analogs show higher thermal stability (decomposition >200°C) .

Spectroscopic and Computational Data

  • NMR Shifts: The nitro group in this compound causes distinct deshielding effects on adjacent protons, as seen in studies of Compound 13 (), where acetoxy groups produce upfield shifts .
  • Electronic Circular Dichroism (ECD) : Computational ECD analysis, as applied in , is critical for determining absolute configurations in chiral nitro-fatty acids .

Q & A

Q. How can researchers ensure reproducibility when reporting the effects of this compound in preclinical studies?

  • Methodology : Follow ARRIVE 2.0 guidelines for animal studies, including detailed sample-size justification and randomization protocols. Deposit raw data (e.g., mass spectra, dose-response curves) in public repositories like Figshare or Zenodo with unique DOIs. Perform power analysis post hoc to confirm statistical adequacy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.